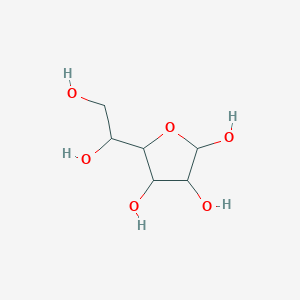

a-D-Galactofuranose

Description

BenchChem offers high-quality a-D-Galactofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Galactofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

biological role of alpha-D-galactofuranose in mycobacteria

An In-Depth Technical Guide to the Biological Role of α-D-Galactofuranose in Mycobacteria

Abstract

The cell wall of Mycobacterium tuberculosis is a formidable and intricate fortress, central to the bacterium's survival, pathogenesis, and intrinsic resistance to many conventional antibiotics. A unique and critical component of this defensive barrier is the five-membered furanose ring form of galactose, α-D-galactofuranose (Galf). This monosaccharide, absent in mammalian biology, is a fundamental building block of the arabinogalactan (AG) polysaccharide, a central scaffold of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The essentiality of Galf for mycobacterial viability has propelled its biosynthetic pathway to the forefront of research as a high-value target for novel anti-tubercular therapeutics. This guide provides a detailed exploration of the structural and functional importance of α-D-Galf, delineates its complete biosynthetic pathway, and discusses the validated strategies for targeting this pathway for drug development.

The Architectural Keystone: α-D-Galf in the Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Complex

The structural integrity of the mycobacterial cell envelope is conferred by the mAGP complex, a massive macromolecule that covalently links the inner peptidoglycan (PG) layer to the outer mycolic acid layer.[1][2] This complex creates the exceptionally low-permeability barrier characteristic of mycobacteria. The arabinogalactan (AG) component serves as the central structural scaffold, and its core is a linear polysaccharide exclusively composed of D-galactofuranose residues.[3][4]

This galactan domain consists of approximately 30 Galf units connected by alternating β-(1→5) and β-(1→6) glycosidic linkages.[5][6][7] The reducing end of this galactan chain is attached to the C-6 of specific muramic acid residues within the peptidoglycan via a specialized linker unit (α-L-Rhap-(1→3)-D-GlcNAc-(1-P)).[2][8] The non-reducing end serves as the attachment point for multiple, highly branched arabinan chains. These arabinan chains are, in turn, esterified with long-chain (C60-C90) mycolic acids, which form the inner leaflet of the characteristic mycomembrane.[2][9]

The linear galactan polymer thus functions as the indispensable covalent bridge, tethering the mycolic acid layer to the peptidoglycan foundation. Disruption of this linkage fatally compromises the cell wall's structural integrity.[1][10]

Step 2 & 3: Initiation and Polymerization by Bifunctional Galactofuranosyltransferases

The biosynthesis of the galactan chain itself is a remarkable process catalyzed by just two bifunctional galactofuranosyltransferases (GlfTs), which orchestrate both the initiation and the complete polymerization. [11][12]

-

Initiation (GlfT1): The process begins on a lipid carrier, decaprenyl-phosphate (C50-P), upon which a linker unit (decaprenyl-P-P-GlcNAc-Rha, or GL-2) is assembled. [3][12]The initiating enzyme, GlfT1 (encoded by Rv3782), exhibits dual transferase activity. It first adds a single β-Galf residue in a (1→4) linkage to the rhamnose of GL-2, and then adds a second β-Galf residue in a (1→5) linkage, forming the intermediate decaprenyl-P-P-GlcNAc-Rha-Galf-Galf. [11][12][13]

-

Polymerization (GlfT2): The product of GlfT1 serves as the direct substrate for the main polymerizing enzyme, GlfT2 (encoded by Rv3808c). [11][13]GlfT2 is also a bifunctional enzyme and is responsible for synthesizing the bulk of the galactan chain. [14][15]It processively adds approximately 28 more Galf residues from the UDP-Galf donor pool, creating the signature alternating β-(1→5) and β-(1→6) linkages until the full-length polymer is complete. [7][11]Studies suggest that the intrinsic properties of the GlfT2 enzyme itself control the final length of the galactan polymer. [15][16] The completed lipid-linked galactan is then thought to be translocated across the plasma membrane where arabinosylation occurs. [17]

Targeting Galactan Biosynthesis: A Validated Strategy for Drug Development

The absence of Galf in humans and the essentiality of the galactan biosynthetic pathway make it an ideal target for selective anti-tubercular drug discovery. [6][10][18]Inhibiting any of the core enzymes—UGM, GlfT1, or GlfT2—is predicted to be bactericidal. Significant research has focused on developing specific inhibitors for these enzymes.

| Target Enzyme | Gene (M. tb) | Function | Class of Inhibitors / Examples | Mechanism of Action | Reference |

| UDP-Galactopyranose Mutase (UGM) | glf (Rv3809c) | Produces UDP-Galf precursor | Aminothiazoles, Pyrrolamides, Flavonoids | Competitive or allosteric inhibition of UGM activity, blocking UDP-Galf synthesis. | |

| Galactofuranosyl-transferase 1 (GlfT1) | Rv3782 | Initiates galactan synthesis | Synthetic UDP-Galf Analogs | Act as acceptor substrates but cannot be elongated, leading to chain termination. | [6] |

| Galactofuranosyl-transferase 2 (GlfT2) | Rv3808c | Polymerizes galactan chain | Synthetic UDP-Galf Analogs (e.g., UDP-5-fluoro-Galf) | Incorporation of the analog into the growing chain prevents further elongation by GlfT2. | [6] |

The development of potent and cell-permeable inhibitors against these targets remains an active and promising area of tuberculosis research. High-throughput screening campaigns have successfully identified novel chemical scaffolds that inhibit UGM activity and mycobacterial growth. [19]

Experimental Protocols: Cell-Free Assay for Mycobacterial Galactan Biosynthesis

This protocol describes a foundational method to monitor the synthesis of lipid-linked galactan intermediates in a cell-free system using mycobacterial membrane fractions and a radiolabeled sugar donor. This assay is crucial for identifying and characterizing inhibitors of the galactosyltransferases. [6][14] Objective: To measure the incorporation of radiolabeled galactose into lipid-linked intermediates of galactan biosynthesis.

Materials & Reagents:

-

Mycobacterial membrane and cell wall fractions (prepared from M. smegmatis or M. tuberculosis)

-

UDP-[14C]Galactopyranose (UDP-[14C]Galp)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)

-

Test compounds (dissolved in DMSO)

-

Chloroform:Methanol (2:1, v/v)

-

Chloroform:Methanol:Water (10:10:3, v/v/v)

-

Scintillation fluid and vials

-

Thin-Layer Chromatography (TLC) plates (Silica Gel 60)

-

TLC Developing Solvent: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

50 µL of mycobacterial membrane/cell wall fraction (~1 mg/mL protein).

-

10 µL of test inhibitor at various concentrations (or DMSO for control).

-

30 µL of Reaction Buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of UDP-[14C]Galp (e.g., 0.1 µCi).

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

-

Extraction of Intermediates:

-

Stop the reaction by adding 750 µL of Chloroform:Methanol (2:1). Vortex thoroughly.

-

Centrifuge at 13,000 x g for 5 minutes to separate phases.

-

Carefully collect the lower organic phase, which contains the lipid-linked glycolipid intermediates (GL-1 to GL-5). Transfer to a new tube.

-

Wash the remaining pellet with 500 µL of Chloroform:Methanol:Water (10:10:3) to extract any remaining intermediates, and combine the organic phases.

-

-

Analysis:

-

Method A (Total Incorporation): Evaporate the pooled organic phase to dryness under a stream of nitrogen. Re-dissolve the residue in 100 µL of Chloroform:Methanol (2:1), add 5 mL of scintillation fluid, and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Method B (TLC Analysis): Spot the concentrated organic extract onto a silica TLC plate. Develop the plate using the specified developing solvent. Visualize the separated radiolabeled glycolipids by autoradiography or phosphorimaging. The inhibition of specific steps can be inferred from the accumulation or disappearance of specific intermediate spots.

-

Data Interpretation: A dose-dependent decrease in total [14C] incorporation into the organic phase indicates inhibition of the galactan biosynthesis pathway. TLC analysis can further pinpoint the specific enzymatic step being inhibited (e.g., accumulation of GL-2 would suggest inhibition of GlfT1).

Conclusion and Future Perspectives

α-D-galactofuranose is not merely a component of the mycobacterial cell wall; it is the linchpin of its structural integrity. The biosynthesis of the galactan polymer, built entirely from this unusual sugar, is a validated and essential pathway, making it one of the most compelling targets for the development of new anti-tubercular agents. The absence of Galf metabolism in humans provides a clear therapeutic window, promising high selectivity and reduced toxicity.

Future research will continue to focus on several key areas:

-

Structural Biology: Obtaining high-resolution crystal structures of GlfT1 and GlfT2 complexed with their substrates and inhibitors to guide rational drug design. [20]* Inhibitor Development: Optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds targeting UGM and the galactosyltransferases. [21]* Translocation Mechanisms: Elucidating the molecular machinery responsible for translocating the growing lipid-linked galactan polymer across the plasma membrane. [17]* Cell Wall Remodeling: Investigating the potential for endogenous enzymes, such as the recently discovered galactofuranosidase GlfH1, to remodel the galactan structure, which may have implications for bacterial physiology and adaptation. [22] A deeper understanding of the intricate biology of α-D-galactofuranose will undoubtedly accelerate the development of the next generation of drugs urgently needed to combat the global threat of tuberculosis.

References

-

Belanova, M., Dianiskova, P., Brennan, P. J., & Mikusova, K. (2008). Galactosyl Transferases in Mycobacterial Cell Wall Synthesis. Journal of Bacteriology, 190(4), 1141–1145. [Link] [11][12][13]2. Daffe, M., Brennan, P. J., & McNeil, M. (1990). Predominant structural features of the cell wall arabinogalactan of Mycobacterium tuberculosis as revealed through characterization of oligoglycosyl alditol fragments by gas chromatography/mass spectrometry and by 1H and 13C NMR analyses. Journal of Biological Chemistry, 265(12), 6734-6743. [Link] [5]3. Alderwick, L. J., Harrison, J., Lloyd, G. S., & Birch, H. L. (2015). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. Cold Spring Harbor Perspectives in Medicine, 5(8), a021113. [Link] [1]4. Brennan, P. J. (2003). Structure, function, and biogenesis of the cell wall of Mycobacterium tuberculosis. Tuberculosis, 83(1-3), 91-97. [Link] [2]5. Klem, R., Šarkan, M., & Mikušová, K. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? International Journal of Molecular Sciences, 21(2), 403. [Link] [18]6. Mikusova, K., Sarkan, M., Neres, J., Kordulakova, J., & Brennan, P. J. (2012). Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis. Chemistry & Biology, 19(1), 98-108. [Link] [6]7. Besra, G. S., & Brennan, P. J. (2007). Structure, function and biosynthesis of the Mycobacterium tuberculosis cell wall: arabinogalactan and lipoarabinomannan assembly with a view to discovering new drug targets. Biochemical Society Transactions, 35(Pt 5), 1293-1296. [Link] [3]8. Soltero-Higgin, M., Carlson, E. E., Phillips, J. H., & Kiessling, L. L. (2008). Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. Journal of the American Chemical Society, 130(22), 6892–6893. [Link] 9. Escuyer, V. E., Lety, M. A., Torrelles, J. B., & Khoo, K. H. (2001). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. The EMBO Journal, 20(15), 4025-4034. [Link] [8]10. Dykhuizen, E. C., May, J. F., Tong, M., & Kiessling, L. L. (2004). Identification of Inhibitors for UDP-Galactopyranose Mutase. Journal of the American Chemical Society, 126(33), 10228-10229. [Link] 11. Kremer, L., Dover, L. G., Morehouse, C., Hitchin, P., & Besra, G. S. (2001). Galactan biosynthesis in Mycobacterium tuberculosis. Identification of a bifunctional UDP-galactofuranosyltransferase. Journal of Biological Chemistry, 276(28), 25840-25849. [Link] [14]12. Klem, R., Sarkan, M., & Mikusova, K. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? International Journal of Molecular Sciences, 21(2), 403. [Link] [17]13. Ropson, I. J., & Kiessling, L. L. (2018). Investigating the role of GlfT2 in mycobacterial cell wall assembly. FASEB Journal, 32(S1), 799.5. [Link] [15]14. Angala, S. K., & Jackson, M. (2014). The mycobacterial cell envelope: a source of unique glycoconjugates. Expert Review of Anti-infective Therapy, 12(11), 1349-1364. [Link] [9]16. Pan, F., Jackson, M., McNeil, M., & Brennan, P. J. (2001). Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria. Journal of Bacteriology, 183(13), 3991–3998. [Link] [4][23]17. Klem, R., Sarkan, M., & Mikusova, K. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target?. International Journal of Molecular Sciences, 21(2), 403. [Link] [10]19. Belanova, M., Dianiskova, P., Brennan, P. J., & Mikusova, K. (2008). Galactosyl Transferases in Mycobacterial Cell Wall Synthesis. Journal of Bacteriology, 190(4), 1141–1145. [Link] [24]21. Pathak, M., & Tantry, S. J. (2018). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target. University of Saskatchewan. [Link] 22. Dykhuizen, E. C., May, J. F., Tong, M., & Kiessling, L. L. (2004). Identification of Inhibitors for UDP-Galactopyranose Mutase. Kiessling Lab. [Link] 23. Wheatley, R. W., Su, M., & Kiessling, L. L. (2012). Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan. Journal of Biological Chemistry, 287(25), 21049–21060. [Link] [20]24. Kiessling, L. L. (2014). The Chemistry and Biology of Galactofuranose Residues. Grantome. [Link] [25]25. Saelens, L., Guérardel, Y., Vercoutter-Edouart, A. S., & Willery, E. (2019). The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan. Journal of Biological Chemistry, 294(45), 16987-16997. [Link] 26. Pathak, M., Kaur, J., & Tantry, S. J. (2021). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. RSC Medicinal Chemistry, 12(2), 273-277. [Link] 27. Ropson, I. J., Behrmann, L., & Kiessling, L. L. (2018). Comparing Galactan Biosynthesis in Mycobacterium tuberculosis and Corynebacterium diphtheriae. Journal of Bacteriology, 200(15), e00133-18. [Link] [16]28. Lowary, T. L. (2016). Chemical Insight into the Mechanism and Specificity of GlfT2, a Bifunctional Galactofuranosyltransferase from Mycobacteria. The Journal of Organic Chemistry, 81(17), 7319-7330. [Link] [21]29. Crick, D. C., & Brennan, P. J. (2001). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology, 11(9), 107R-118R. [Link] [26]30. Zhang, M., Zhang, Y., & Li, Y. (2024). Cell-autonomous targeting of arabinogalactan by host immune factors inhibits mycobacterial growth. eLife, 12, RP88383. [Link] [27]33. Wheatley, R. W., Su, M., & Kiessling, L. L. (2012). Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan. Journal of Biological Chemistry, 287(25), 21049–21060. [Link]

Sources

- 1. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. renyi.hu [renyi.hu]

- 3. portlandpress.com [portlandpress.com]

- 4. Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predominant structural features of the cell wall arabinogalactan of Mycobacterium tuberculosis as revealed through characterization of oligoglycosyl alditol fragments by gas chromatography/mass spectrometry and by 1H and 13C NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Galactosyl transferases in mycobacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galactan biosynthesis in Mycobacterium tuberculosis. Identification of a bifunctional UDP-galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparing Galactan Biosynthesis in Mycobacterium tuberculosis and Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? [mdpi.com]

- 19. kiesslinglab.com [kiesslinglab.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. researchgate.net [researchgate.net]

- 25. The Chemistry and Biology of Galactofuranose Residues - Laura Kiessling [grantome.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Cell-autonomous targeting of arabinogalactan by host immune factors inhibits mycobacterial growth [elifesciences.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Stability of Galactofuranose vs. Galactopyranose

Foreword: The Significance of a Subtle Distinction

In the vast and intricate world of glycobiology, the seemingly minor structural variance between a five-membered furanose ring and a six-membered pyranose ring can have profound biological consequences. For D-galactose, this distinction between its galactofuranose (Galf) and galactopyranose (Galp) forms is a critical determinant of its role in biological systems. While galactopyranose is a ubiquitous and essential monosaccharide in mammalian biochemistry, galactofuranose is conspicuously absent.[1][2][3][4] Instead, this thermodynamically less favored isomer is a key structural component in the cell walls of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[5][6][7][8][9] This dichotomy places the study of the relative thermodynamic stability of galactofuranose and galactopyranose at the forefront of research into novel antimicrobial therapies. Understanding the energetic landscape that governs the equilibrium between these two forms is paramount for the rational design of inhibitors targeting the enzymes responsible for galactofuranose biosynthesis. This guide provides an in-depth exploration of the core principles governing the stability of these galactose isomers, the advanced methodologies used to investigate them, and the profound implications for drug development.

The Fundamental Energetic Landscape: Pyranose Predominance

At the heart of the matter lies a fundamental principle of thermodynamics: systems tend to exist in their lowest energy state. In aqueous solution, D-galactose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms, the five-membered galactofuranose and the six-membered galactopyranose.[1][] Experimental evidence overwhelmingly demonstrates that this equilibrium heavily favors the pyranose form.

The equilibrium distribution in an aqueous environment is approximately 96% galactopyranose to 4% galactofuranose.[1] This preference for the six-membered ring is a direct consequence of its greater thermodynamic stability. The chair conformation of the pyranose ring is significantly lower in energy, minimizing steric and torsional strain.[1][11] In contrast, the five-membered furanose ring is inherently more strained and flexible, adopting a variety of higher-energy envelope and twist conformations.[1]

This thermodynamic preference is not limited to the free monosaccharide. In the biosynthesis of galactofuranose-containing glycoconjugates, the key enzymatic step is the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), catalyzed by the enzyme UDP-galactopyranose mutase (UGM).[5][12] The equilibrium of this reaction also strongly favors the pyranose precursor, with a ratio of approximately 11:1.[13] This underscores the inherent energetic barrier that pathogenic organisms must overcome to synthesize their essential galactofuranose building blocks.

Quantitative Data Summary

| System | Equilibrium Ratio (Pyranose:Furanose) | Thermodynamically Favored Form | Reference(s) |

| Free D-galactose in aqueous solution | ~ 96 : 4 | Galactopyranose | [1] |

| UDP-galactose (catalyzed by UGM) | ~ 11 : 1 | UDP-galactopyranose | [13] |

Conformational Analysis: The Structural Basis of Stability

The energetic disparity between galactopyranose and galactofuranose is rooted in their distinct conformational landscapes.

The Stability of the Pyranose Chair

The galactopyranose ring predominantly adopts a stable chair conformation (typically the ⁴C₁ chair). This conformation staggers all substituents on adjacent carbon atoms, minimizing torsional strain. Furthermore, the bulky substituents, such as the hydroxyl groups and the hydroxymethyl group, can occupy equatorial positions, which are sterically less hindered than the axial positions.[11][14] While galactose in the ⁴C₁ chair conformation does have an axial hydroxyl group at the C4 position, which is a source of some instability compared to glucose, it is still significantly more stable than any of the furanose conformations.

The Flexibility and Strain of the Furanose Ring

The galactofuranose ring, being a five-membered ring, cannot adopt a strain-free chair conformation. Instead, it exists as a dynamic equilibrium of various envelope (E) and twist (T) conformations.[1] These conformations are characterized by significant torsional strain and eclipsing interactions between substituents. The energy differences between these furanose conformers are small, leading to a high degree of flexibility. However, all of these conformations are at a higher energy level compared to the stable chair conformation of galactopyranose.[1] Computational studies have shown that for methyl α-D-galactofuranoside, the most stable conformations are E₂ and ¹E, while for the β-anomer, ¹T₂ and ¹E conformations are preferred.

Methodologies for Determining Thermodynamic Stability

The elucidation of the thermodynamic stability and conformational preferences of galactose isomers relies on a combination of sophisticated experimental and computational techniques.

Experimental Approaches: Probing the Equilibrium

NMR spectroscopy is a powerful tool for determining the structure and relative concentrations of different isomers in solution. By analyzing the chemical shifts and coupling constants of the protons and carbons in the sugar ring, researchers can identify the specific anomers and ring forms present at equilibrium.[15][16][17]

Step-by-Step Protocol for NMR Analysis of Galactose Equilibrium:

-

Sample Preparation: Dissolve a known quantity of D-galactose in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically 10-50 mM).

-

Equilibration: Allow the solution to equilibrate at a constant temperature. This process, known as mutarotation, can be monitored by acquiring spectra at different time points until no further changes are observed.

-

¹H NMR Spectroscopy: Acquire a high-resolution one-dimensional ¹H NMR spectrum. The anomeric protons (H1) of the different isomers (α-pyranose, β-pyranose, α-furanose, and β-furanose) will have distinct chemical shifts, typically in the range of 4.5-5.5 ppm.

-

Integration: Integrate the signals corresponding to the anomeric protons of each isomer. The relative area under each peak is directly proportional to the concentration of that isomer in the equilibrium mixture.

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to confirm the assignments. The anomeric carbons (C1) also have characteristic chemical shifts that can differentiate between the pyranose and furanose forms.

-

2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Computational Chemistry: Modeling the Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for calculating the relative energies of different conformers and for providing insights into the electronic and structural factors that govern their stability.[15][16][17]

Workflow for DFT Calculations of Galactose Isomer Stability:

Caption: A typical computational workflow for determining the relative thermodynamic stability of galactose isomers using DFT.

Biological Implications and Drug Development Opportunities

The stark contrast in the utilization of galactofuranose between mammals and various pathogens presents a unique and compelling opportunity for the development of novel antimicrobial agents.[2][3][5][9]

Galactofuranose: An Essential Component of Pathogen Cell Walls

In numerous pathogenic microorganisms, galactofuranose is a critical component of cell surface glycoconjugates, such as lipopolysaccharides and capsular polysaccharides in bacteria, and galactomannan in fungi.[2][5] These Galf-containing structures are vital for cell wall integrity, virulence, and survival within the host.[3][5][12]

The Galactofuranose Biosynthetic Pathway: A Prime Therapeutic Target

The biosynthesis of galactofuranose begins with the conversion of UDP-galactopyranose to UDP-galactofuranose by the enzyme UDP-galactopyranose mutase (UGM).[5][12] Since mammals lack the genes for UGM and other galactofuranosyltransferases, these enzymes represent highly specific targets for drug development.[2][5] Inhibiting UGM would effectively cut off the supply of the essential galactofuranose building block, leading to a compromised cell wall and potentially cell death or attenuated virulence.[2][12]

Caption: The biosynthetic pathway of galactofuranose in pathogens, highlighting the role of UGM as a key drug target.

The thermodynamic instability of UDP-Galf relative to UDP-Galp presents both a challenge and an opportunity. The enzyme UGM must efficiently catalyze this energetically unfavorable reaction. A deep understanding of the conformational and energetic differences between the pyranose and furanose forms of UDP-galactose can aid in the design of transition-state analogue inhibitors or allosteric modulators of UGM.

Conclusion: From Fundamental Thermodynamics to Novel Therapeutics

The study of the thermodynamic stability of galactofuranose versus galactopyranose is a compelling example of how fundamental chemical principles have direct and significant implications for human health. The inherent instability of the furanose ring, which renders it a minor component in the equilibrium of free galactose, is paradoxically linked to its essential role in the biology of numerous pathogens. By leveraging our understanding of the conformational and energetic factors that govern this pyranose-furanose equilibrium, researchers are better equipped to design and develop novel, highly specific antimicrobial agents that target the unique biochemistry of these microorganisms. The continued exploration of this fascinating area of glycobiology holds immense promise for addressing the growing challenge of infectious diseases.

References

-

Roslund, M. U., Klika, K. D., Lehtilä, R. L., Tähtinen, P., Sillanpää, R., & Leino, R. (2004). Conformation of the Galactose Ring Adopted in Solution and in Crystalline Form as Determined by Experimental and DFT 1H NMR and Single-Crystal X-ray Analysis. The Journal of Organic Chemistry, 69(1), 18–25. [Link]

-

Compagnon, I., et al. (2023). Conformational preferences of the flexible galactofuranose sugar in gas-phase. Physical Chemistry Chemical Physics, 25(30), 20373–20380. [Link]

-

ResearchGate. (n.d.). Conformational preferences of the flexible galactofuranose sugar in gas-phase | Request PDF. [Link]

-

Krylov, V. B., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 720336. [Link]

-

Pan, F., et al. (2013). Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 58–65. [Link]

-

Taylor, K. I. (2021). Methods for the Study of Galactofuranose in Mycobacteria. [Ph.D. Thesis, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

-

Damme, A., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 464–481. [Link]

-

Klika, K. D., et al. (2003). Synthesis and Conformational Analysis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A Nuclear Magnetic Resonance and Molecular Modeling Experiment. Journal of Chemical Education, 80(12), 1478. [Link]

-

Ghavami, A., & Lowary, T. L. (2014). Chapter 9: Galactofuranose Biosynthesis: Discovery, Mechanisms and Therapeutic Relevance. In Comprehensive Glycoscience (Second Edition, Vol. 1, pp. 195-219). Elsevier. [Link]

-

Petrović, D., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 21(10), 3508. [Link]

-

Nifantiev, N. E., & Shashkov, A. S. (2018). Driving Force of the Pyranoside-into-Furanoside Rearrangement. Accounts of Chemical Research, 51(12), 3079–3089. [Link]

-

Xie, H.-b., et al. (2012). Computational studies of protonated β-D-galactose and its hydrated complex: structures, interactions, proton transfer dynamics, and spectroscopy. The Journal of Physical Chemistry B, 116(16), 4851–4859. [Link]

-

Xie, H.-b., et al. (2012). Computational Studies of Protonated β-d-Galactose and Its Hydrated Complex: Structures, Interactions, Proton Transfer Dynamics, and Spectroscopy. The Journal of Physical Chemistry B, 116(16), 4851–4859. [Link]

-

de Lederkremer, R. M., & Marino, C. (2025). Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure. ACS Omega, 10(29), 29881–29892. [Link]

-

Al-Zoubi, R. M., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 90(19), 13353–13364. [Link]

-

Roslund, M. U., et al. (2004). Conformation of the galactose ring adopted in solution and in crystalline form as determined by experimental and DFT 1H NMR and single-crystal X-ray analysis. Journal of Organic Chemistry, 69(1), 18-25. [Link]

-

Roy, B., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, 31(54), e202501689. [Link]

-

Damme, A., et al. (2012). Galactofuranose in eukaryotes: Aspects of biosynthesis and functional impact. Glycobiology, 22(4), 464-481. [Link]

-

Marino, C., & Baldoni, L. (2014). Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors. ChemBioChem, 15(2), 188–204. [Link]

-

Petrović, D., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 21(10), 3508. [Link]

-

Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1711-1721. [Link]

-

Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 44(17), 2041-2045. [Link]

-

LibreTexts Chemistry. (2015, July 19). 24.2: Conformations and Cyclic Forms of Sugars. [Link]

-

Richards, M. R., & Lowary, T. L. (2009). Chemistry and biology of galactofuranose-containing polysaccharides. ChemBioChem, 10(12), 1920–1938. [Link]

-

Peña, I., et al. (2023). Exploring the interaction sites in glucose and galactose using phenol as a probe. Physical Chemistry Chemical Physics, 25(6), 4647–4655. [Link]

-

Al-Zoubi, R. M., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 90(19), 13353–13364. [Link]

-

Isbell, H. S. (1937). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose,and turanose. Journal of Research of the National Bureau of Standards, 19(6), 639-652. [Link]

-

Saladino, R., et al. (2016). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. Scientific Reports, 6, 28286. [Link]

-

Petrović, D., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 21(10), 3508. [Link]

-

Al-Bayati, F. A. H. (n.d.). 6 Pyranose and Furanose rings formation. [Link]

-

Chihara, S., et al. (2021). In vitro method for measuring galactofuranosyltransferase activity using a continuous reaction. Journal of Biological Chemistry, 296, 100523. [Link]

-

MacAleese, L., et al. (2015). Spectroscopic diagnostic for the ring-size of carbohydrates in the gas phase: furanose and pyranose forms of GalNAc. Chemical Communications, 51(81), 15017–15020. [Link]

-

Quora. (2014, September 18). Why is galactose less stable than glucose?[Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and biology of galactofuranose-containing polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. books.rsc.org [books.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.abo.fi [research.abo.fi]

structural differences between alpha and beta galactofuranose

The Structural Dichotomy of α and β -Galactofuranose: Mechanistic Insights, Analytical Workflows, and Therapeutic Implications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Galactofuranose (Galf) is the five-membered ring isomer of naturally occurring galactose. While thermodynamically less stable than its six-membered pyranose counterpart, Galf is a critical structural component in the cell walls and surface glycoconjugates of devastating human pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi[1],[2]. Crucially, Galf is entirely absent from the mammalian glycome.

As an application scientist bridging structural biology and drug discovery, understanding the exact structural and conformational differences between the α and β anomers of Galf is paramount. This whitepaper deconstructs the structural dichotomy of α/β -Galf, details the enzymatic causality of its biosynthesis, and provides self-validating analytical protocols for its characterization.

Structural Fundamentals: α vs. β Anomers

The structural divergence between α -D-Galf and β -D-Galf originates at the C1 anomeric center, dictating both the molecule's 3D topology and its biological function.

-

β -D-Galactofuranose (The Biological Standard): In nature, Galf is predominantly found in the β -configuration. In β -D-Galf, the C1 hydroxyl group is trans to the C2 hydroxyl group. This 1,2-trans relationship minimizes steric clash, conferring slight thermodynamic stability over the alpha form within the constrained furanose ring. It is the essential building block of mycobacterial arabinogalactan and fungal galactomannans[3].

-

α -D-Galactofuranose (The Synthetic Intermediate): Featuring a 1,2-cis relationship between the C1 and C2 hydroxyls, the α -anomer is rarer in biological systems but serves as a critical reference standard in analytical chemistry and a transient intermediate in synthetic carbohydrate chemistry.

Conformational Causality: Unlike pyranoses, which adopt rigid chair conformations ( 4C1 or 1C4 ), furanoses lack this rigidity. They exist in a highly flexible, dynamic equilibrium of Envelope (E) and Twist (T) pseudorotational states[4]. This flexibility means that the exocyclic side chain (C5-C6) heavily influences the overall spatial presentation of the glycan, making the precise determination of the anomeric state critical for understanding receptor-ligand interactions.

Biosynthetic Pathways & Target Druggability

The entry point of Galf into pathogen biology is mediated by the enzyme UDP-galactopyranose mutase (UGM) . Because UGM is essential for pathogen virulence and absent in humans, it is a highly validated, orthogonal drug target[5],[6].

Mechanistic Causality of UGM

UGM catalyzes the 6-to-5 ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf)[1]. The causality of this mechanism is unique: UGM is a flavoenzyme that catalyzes a non-redox reaction, yet the FAD cofactor must be in its reduced state (FADH⁻) to be active[5].

The reduced flavin acts as a powerful nucleophile, attacking the C1 of the galactose moiety to form a transient covalent flavin-sugar adduct. This forces the cleavage of the anomeric bond, leading to ring opening, recyclization into the five-membered furanose ring, and subsequent release of UDP-Galf[1].

Caption: Catalytic cycle of UDP-galactopyranose mutase (UGM) highlighting the flavin-mediated mechanism.

Analytical Differentiation: Quantitative Data

Because α

- and β -Galf have identical masses and similar polarities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their differentiation[7].

Causality in NMR: According to the Karplus equation, the vicinal proton-proton coupling constant ( 3JH,H ) is highly dependent on the dihedral angle between the coupled protons. In the 1,2-trans configuration of β -D-Galf, the dihedral angle approaches 90°, resulting in a near-zero coupling constant that typically appears as a singlet or a very fine doublet (< 2.0 Hz). Conversely, the 1,2-cis configuration in α -D-Galf yields a much larger coupling constant (~4.0 - 4.5 Hz)[8],[3].

Table 1: Quantitative NMR Data for α/β -D-Galactofuranosides

| Analytical Parameter | α -D-Galactofuranose | β -D-Galactofuranose | Structural Causality / Note |

| Anomeric 1 H Shift (C1) | ~ 5.0 - 5.3 ppm | ~ 4.9 - 5.2 ppm | Highly dependent on glycosidic linkage and solvent. |

| Anomeric 13 C Shift (C1) | ~ 101 - 105 ppm | ~ 106 - 109 ppm | The β -anomer exhibits a characteristic downfield shift. |

| 3J1,2 Coupling Constant | 4.0 - 4.5 Hz | 0 - 2.0 Hz | 1,2-cis (large J ) vs. 1,2-trans (small J , ~90° dihedral). |

| C1-C2 Relationship | cis | trans | Dictates the dihedral angle applied in the Karplus equation. |

Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems.

Protocol 1: NMR Sample Preparation and Acquisition

-

Lyophilization: Dissolve 2-5 mg of the purified Galf-containing glycan or synthetic standard in 0.5 mL of 99.9% D₂O. Lyophilize to dryness.

-

Causality: This removes exchangeable hydroxyl protons that would otherwise broaden the anomeric signals or obscure the critical H1/H2 region.

-

-

Re-dissolution & Validation: Re-dissolve the lyophilized powder in 0.6 mL of 99.99% D₂O.

-

Self-Validation: Run a quick 1D 1 H scan. If the residual HOD peak (approx. 4.7 ppm at 25°C) is broader than 5 Hz or overlaps with the anomeric region (4.9-5.3 ppm), repeat the lyophilization step. The system is validated for advanced 2D acquisition only when the HOD peak is sharp and suppressed.

-

-

Acquisition: Acquire 1D 1 H, 1D 13 C, and 2D 1 H- 1 H COSY. The 2D COSY is critical to unambiguously trace the spin system from the anomeric H1 to H2, confirming the 3J1,2 coupling value even if the 1D signal is partially overlapped[7].

Protocol 2: Chemical Synthesis of Methyl α/β -D-Galactofuranosides

-

Fischer Glycosidation: Suspend D-galactose (1 g) in anhydrous methanol (50 mL) containing a catalytic amount of acetyl chloride (which generates anhydrous HCl in situ).

-

Kinetic Control: Stir strictly at room temperature for 24 hours.

-

Causality: Furanosides are the kinetic products of Fischer glycosidation, whereas pyranosides are the thermodynamic products. Short reaction times at ambient temperature trap the kinetic α/β -furanoside mixture before it can rearrange to the pyranoside forms[8].

-

-

Neutralization & Purification: Neutralize the reaction with silver carbonate (Ag₂CO₃), filter through Celite, and concentrate. Separate the α and β anomers using silica gel column chromatography (eluent: dichloromethane/methanol).

-

Self-Validation: Spot the fractions on TLC; furanosides consistently exhibit higher Rf values than pyranosides due to altered intramolecular hydrogen bonding networks.

-

Caption: Analytical workflow for the NMR-based differentiation of galactofuranose anomers.

References

-

Structure, mechanism, and dynamics of UDP-galactopyranose mutase Source: nih.gov URL:[Link]

-

Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease Source: plos.org URL:[Link]

-

Galactofuranose-Related Enzymes: Challenges and Hopes Source: nih.gov URL:[Link]

-

Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen Aspergillus fumigatus Source: asm.org URL:[Link]

-

C NMR spectrum of methyl αβ-galactofuranoside product (A) and its 13 C/ 1 H-coupled anomeric region (B) Source: researchgate.net URL:[Link]

-

Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides | Chemical Reviews Source: acs.org URL:[Link]

-

Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews Source: acs.org URL:[Link]

-

The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan Source: nih.gov URL:[Link]

Sources

- 1. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the α-D-Galactofuranose Biosynthesis Pathway in Aspergillus

Intended Audience: Researchers, scientists, and drug development professionals in mycology, infectious disease, and antifungal agent discovery.

Abstract

The biosynthesis of α-D-galactofuranose (Galf), a five-membered ring isomer of galactose, is a critical process for the viability, virulence, and structural integrity of many pathogenic fungi, including species of the genus Aspergillus.[1][2] Notably, this sugar is absent in mammals, making its biosynthetic pathway an attractive and specific target for the development of novel antifungal therapeutics.[3][4][5] This guide provides an in-depth technical overview of the core α-D-Galf biosynthesis pathway in Aspergillus, detailing the key enzymatic steps, their regulation, and the functional significance of Galf-containing glycoconjugates. Furthermore, it offers field-proven, step-by-step protocols for the experimental interrogation of this pathway, designed to equip researchers with the practical knowledge to validate gene function, characterize enzymes, and assess the therapeutic potential of pathway inhibitors.

Introduction: The Significance of Galactofuranose in Aspergillus

The fungal cell wall is a dynamic and essential organelle that mediates interactions with the environment and is crucial for survival.[1][2] In Aspergillus fumigatus, a primary cause of fatal invasive aspergillosis in immunocompromised individuals, the cell wall is a complex matrix of polysaccharides including chitin, α- and β-glucans, and galactomannan.[3][6][7] Galactomannan, a major component, is a polysaccharide composed of a mannose core decorated with side chains of galactofuranose (Galf).[3][8]

These Galf residues are pivotal for:

-

Cell Wall Integrity: Deletion of genes in the Galf biosynthesis pathway leads to a thinner cell wall, impaired growth, and increased susceptibility to cell wall-disturbing agents and certain antifungal drugs.[3][9]

-

Virulence: Strains of A. fumigatus incapable of producing Galf show attenuated virulence in animal models of invasive aspergillosis.[3][10]

-

Morphogenesis: The absence of Galf results in significant defects in hyphal growth, branching, and sporulation.[1][2]

The unique presence of Galf in fungi and its importance for pathogenicity underscore the therapeutic potential of targeting its biosynthesis.[3][4]

The Core Biosynthetic Pathway: From Cytosol to Golgi

The synthesis of Galf-containing glycoconjugates is a spatially coordinated process that begins in the cytoplasm and culminates in the Golgi apparatus. The pathway can be dissected into three principal stages: precursor synthesis, luminal transport, and downstream incorporation.

Cytosolic Synthesis of UDP-Galactofuranose (UDP-Galf)

The journey begins with UDP-glucose. Two key cytosolic enzymes are responsible for producing the activated furanose sugar donor, UDP-Galf.

-

UDP-Glucose-4-Epimerase (UgeA): This enzyme catalyzes the reversible epimerization of UDP-glucose to UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose.[1]

-

UDP-Galactopyranose Mutase (UGM, encoded by ugmA or glfA): This is the central, rate-limiting enzyme of the pathway.[3] UGM, a flavin-dependent enzyme, catalyzes the unique and critical isomerization of UDP-Galp into its furanose (five-membered ring) form, UDP-Galf.[3][4][5][11] Deletion of the ugmA gene completely abolishes Galf production in Aspergillus.[3][8][12]

Transport into the Golgi Lumen

UDP-Galf synthesized in the cytosol must be transported into the lumen of the Golgi apparatus, where galactofuranosylation of glycoconjugates occurs.[1][13][14] This crucial step is mediated by a specific nucleotide sugar transporter.

-

UDP-Galf Transporter (GlfB/UgtA): This Golgi-localized, multi-transmembrane protein functions as an antiporter, translocating UDP-Galf from the cytosol into the Golgi lumen, likely in exchange for UMP.[13][15][16] The gene encoding this transporter, glfB (or ugtA in A. nidulans), is often located adjacent to the ugmA gene, suggesting co-regulation.[13][14] Deletion of glfB phenocopies the ugmA deletion, resulting in a complete lack of galactofuranosylation.[12][15]

Incorporation by Galactofuranosyltransferases

Once inside the Golgi, UDP-Galf serves as the donor substrate for a family of enzymes that attach Galf residues to various acceptor molecules.

-

Galactofuranosyltransferases (Gfs): These enzymes, such as GfsA, GfsB, and GfsC, are Golgi-resident type II transmembrane proteins.[12][17] They catalyze the transfer of Galf from UDP-Galf onto mannan backbones and other glycoconjugates, forming the characteristic β-(1,5)-linked galactofuranosyl chains of galactomannan and other important cell surface molecules.[17][18]

The final products, such as galactomannan, are then transported to the cell surface, where they are covalently linked to the β-1,3-glucan-chitin core of the cell wall or anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[3][9][17]

Caption: The α-D-Galf Biosynthesis Pathway in Aspergillus.

Experimental Validation & Methodologies

As a Senior Application Scientist, it is imperative to move beyond theory to robust, reproducible experimental design. The following protocols provide a framework for investigating the α-D-Galf pathway.

Protocol: Gene Knockout of ugmA in A. fumigatus

Causality: Gene deletion is the gold standard for validating the in vivo function of a non-essential gene. Deleting ugmA allows for direct assessment of the resulting phenotype, confirming its role in Galf biosynthesis, cell wall integrity, and virulence. High-throughput fusion PCR methods have made this process more efficient.[19][20][21]

Methodology:

-

Construct Generation (Fusion PCR):

-

Amplify an ~1 kb fragment immediately upstream of the ugmA coding sequence (5' flank) using primers P1 and P2.[19]

-

Amplify an ~1 kb fragment immediately downstream of the ugmA coding sequence (3' flank) using primers P3 and P4.[19]

-

Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) with primers containing overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank.[19]

-

Fuse the three fragments in a subsequent PCR reaction using nested primers (P5 and P6) that bind to the outer ends of the 5' and 3' flanks.[19] This creates a linear knockout cassette: [5' flank]–[hph]–[3' flank].

-

-

Protoplast Formation:

-

Grow A. fumigatus (e.g., strain Af293 or a ΔakuB strain to enhance homologous recombination) in liquid minimal medium for 16-18 hours.

-

Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Digest the cell wall using a lytic enzyme cocktail (e.g., Glucanex) in osmotic stabilizer for 2-4 hours at 30°C with gentle shaking.

-

Filter the resulting protoplasts through sterile glass wool to remove mycelial debris and wash twice with STC buffer (Sorbitol, Tris-HCl, CaCl2).

-

-

Transformation:

-

Resuspend protoplasts in STC buffer to a concentration of 1x10⁸ protoplasts/mL.

-

Add 5-10 µg of the purified fusion PCR knockout cassette to 100 µL of the protoplast suspension.

-

Add 25 µL of PEG solution (e.g., 60% PEG 3350) and incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

-

Add 10 mL of STC buffer and mix gently.

-

-

Selection and Verification:

-

Plate the transformation mix onto osmotically stabilized regeneration agar (e.g., minimal medium with 1.2 M sorbitol) containing hygromycin B.

-

Incubate plates at 37°C for 3-5 days until transformants appear.

-

Isolate individual colonies onto fresh selective media.

-

Self-Validation: Verify correct integration of the knockout cassette and deletion of the ugmA gene via diagnostic PCR using primers flanking the integration site and internal to the ugmA gene. Further confirmation by Southern blot is recommended for publication-quality data.

-

Caption: Experimental Workflow for ugmA Gene Deletion in A. fumigatus.

Protocol: Analysis of Cell Wall Composition

Causality: To quantitatively confirm the functional consequence of gene deletion (e.g., ΔugmA), direct analysis of the cell wall's monosaccharide composition is necessary. This protocol uses acid hydrolysis followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the absence of Galf.

Methodology:

-

Cell Wall Isolation:

-

Grow wild-type and ΔugmA strains in liquid culture.

-

Harvest mycelia, freeze-dry, and grind to a fine powder.

-

Disrupt cells mechanically (e.g., bead beating) in a buffered solution.

-

Centrifuge to pellet the insoluble cell wall fraction.

-

Wash the pellet extensively with 1 M NaCl and water to remove cytoplasmic contaminants.

-

Boil the pellet in a buffer containing SDS and β-mercaptoethanol to denature and remove proteins and membranes.

-

Wash repeatedly with water and lyophilize the purified cell wall material.

-

-

Acid Hydrolysis:

-

To 2-5 mg of dried cell wall material, add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Incubate at 110°C for 4 hours in a sealed, acid-resistant tube to hydrolyze glycosidic bonds and release monosaccharides.

-

Cool the sample, and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

-

-

Monosaccharide Analysis (Example: HPAEC-PAD):

-

Resuspend the hydrolyzed monosaccharides in ultrapure water.

-

Inject the sample into a High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a CarboPac series column (e.g., PA20).

-

Elute sugars using an isocratic or gradient sodium hydroxide mobile phase.

-

Detect and quantify the separated monosaccharides using a Pulsed Amperometric Detector (PAD).

-

Run monosaccharide standards (glucose, mannose, galactose) to create a calibration curve for quantification. Galactofuranose is not commercially available as a standard and its absence is confirmed by comparing the mutant chromatogram to the wild-type, where the galactose peak will be significantly reduced or absent.

-

| Strain | Glucose (mol%) | Mannose (mol%) | Galactose (mol%) |

| Wild-Type A. fumigatus | ~45-55% | ~20-30% | ~5-10% |

| ΔugmA Mutant | Increased | Increased | < 1% (absent) |

| Note: Values are illustrative and can vary based on growth conditions. The key diagnostic is the near-complete ablation of the galactose signal in the ΔugmA mutant. |

Therapeutic Implications: UGM as a Prime Antifungal Target

The enzyme UDP-galactopyranose mutase (UGM) is an exceptionally attractive target for antifungal drug development for several reasons:

-

Essential for Virulence: Its activity is directly linked to fungal pathogenicity.[3][22]

-

Fungus-Specific: UGM and the entire Galf pathway are absent in humans, promising high therapeutic selectivity and low potential for off-target effects.[3][4][23]

-

Validated Target: Genetic deletion proves that its inhibition is detrimental to the fungus.[3][8][10]

Research has begun to identify inhibitors of UGM. High-throughput screening efforts have uncovered compounds, such as the flavonoids (2S)-hesperetin and (2S)-naringenin, that act as competitive inhibitors against the NADPH binding site of the A. fumigatus UGM.[24][25] These compounds were shown to affect cell wall biosynthesis in vivo, validating the strategy of targeting UGM to weaken the fungus.[22][24][25]

Conclusion

The α-D-galactofuranose biosynthesis pathway in Aspergillus represents a critical nexus of cell wall integrity, morphogenesis, and virulence. Its central enzyme, UGM, stands out as a high-value, validated target for novel antifungal therapies. A thorough understanding of this pathway, from the cytosolic synthesis of UDP-Galf to its transport and incorporation in the Golgi, is fundamental for researchers aiming to exploit this unique fungal vulnerability. The experimental methodologies detailed herein provide a robust framework for dissecting gene function, characterizing enzymatic activity, and ultimately, advancing the discovery of new drugs to combat devastating invasive fungal infections.

References

-

Schmalhorst, P. S., et al. (2008). Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen Aspergillus fumigatus. Eukaryotic Cell. [Link]

-

El-Ganiny, A. M., et al. (2010). Quantifying the Importance of Galactofuranose in Aspergillus nidulans Hyphal Wall Surface Organization by Atomic Force Microscopy. Eukaryotic Cell. [Link]

-

van Rhijn, N., et al. (2019). High‐Throughput Gene Replacement in Aspergillus fumigatus. Current Protocols in Microbiology. [Link]

-

El-Ganiny, A. M., et al. (2011). Quantifying the importance of galactofuranose in Aspergillus nidulans hyphal wall surface organization by atomic force microscopy. PubMed. [Link]

-

Kadooka, C., et al. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology. [Link]

-

Fontaine, T., & Latgé, J. P. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. Molecules. [Link]

-

Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. Scientific Reports. [Link]

- Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. CoLab.

-

van Rhijn, N., et al. (2019). High throughput gene replacement in Aspergillus fumigatus. Research Explorer, The University of Manchester. [Link]

-

van Straaten, K. E., et al. (2012). Crystal structures and small-angle x-ray scattering analysis of UDP-galactopyranose mutase from the pathogenic fungus Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]

-

Fu, J., et al. (2021). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry. [Link]

-

van Straaten, K. E., et al. (2012). Structural Insight into the Unique Substrate Binding Mechanism and Flavin Redox State of UDP-galactopyranose Mutase from Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]

-

Kebede, H. (2019). Any one who can provide me recent protocol for gene knockout (for Aspergillus)? ResearchGate. [Link]

-

Pan, W., et al. (2008). Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. Angewandte Chemie International Edition. [Link]

-

Engel, J., et al. (2009). A Single UDP-galactofuranose Transporter Is Required for Galactofuranosylation in Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]

-

Al-Mughaid, H. (2019). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target. HARVEST, University of Saskatchewan. [Link]

-

Lee, K. J., et al. (2005). Identification of Inhibitors for UDP-Galactopyranose Mutase. Journal of the American Chemical Society. [Link]

-

Hearn, V. M., & Mackenzie, D. W. (1979). Chemical and immunological analysis of the Aspergillus fumigatus cell wall. Journal of General Microbiology. [Link]

-

Al-Shareefi, M., et al. (2017). A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates. mSphere. [Link]

-

Wang, T., et al. (2022). Solid-state NMR analysis of unlabeled fungal cell walls from Aspergillus and Candida species. Frontiers in Fungal Biology. [Link]

-

Afroz, S., et al. (2011). Roles of the Aspergillus nidulans UDP-galactofuranose transporter, UgtA in hyphal morphogenesis, cell wall architecture, conidiation, and drug sensitivity. Fungal Genetics and Biology. [Link]

-

Engel, J., et al. (2009). A single UDP-galactofuranose transporter is required for galactofuranosylation in Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]

-

Fu, J., et al. (2021). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). UDP-galactopyranose mutase. Wikipedia. [Link]

-

Johnston, I. R. (1965). The composition of the cell wall of Aspergillus niger. Biochemical Journal. [Link]

-

Chang, P. K., et al. (2023). A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger. Microbiology Spectrum. [Link]

-

Wang, T., & Wang, X. (2024). New Vision of Cell Walls in Aspergillus fumigatus from Solid-State NMR Spectroscopy. Journal of Fungi. [Link]

-

Schmalhorst, P. S., et al. (2008). (A) Schematic representation of the chromosomal glfA locus in wt, ... ResearchGate. [Link]

-

Tefsen, B., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology. [Link]

-

Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. Scientific Reports. [Link]

-

Tefsen, B. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Semantic Scholar. [Link]

-

Fontaine, T., & Latgé, J. P. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. Molecules. [Link]

-

Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. Scientific Reports. [Link]

-

Morelle, W., et al. (2005). Galactomannoproteins of Aspergillus fumigatus. Eukaryotic Cell. [Link]

-

Katafuchi, Y., et al. (2020). Biosynthesis of β-(1→5)-Galactofuranosyl Chains of Fungal-Type and O-Mannose-Type Galactomannans within the Invasive Pathogen Aspergillus fumigatus. mSphere. [Link]

-

Katafuchi, Y., et al. (2020). Biosynthesis of -(1¡5)-Galactofuranosyl Chains of Fungal- Type and O-Mannose-Type Galactomannans within the Invasive Pathogen Aspergillus fumigatus. bioRxiv. [Link]

-

Latgé, J. P., et al. (2009). Aspergillus fumigatus cell wall: composition and biosynthesis. Medical Mycology. [Link]

-

El-Ganiny, A. M., et al. (2013). Aspergillus nidulans galactofuranose biosynthesis affects antifungal drug sensitivity. Fungal Biology. [Link]

-

Fontaine, T., & Latgé, J. P. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. ResearchGate. [Link]

Sources

- 1. Quantifying the Importance of Galactofuranose in Aspergillus nidulans Hyphal Wall Surface Organization by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying the importance of galactofuranose in Aspergillus nidulans hyphal wall surface organization by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Crystal structures and small-angle x-ray scattering analysis of UDP-galactopyranose mutase from the pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]

- 6. New Vision of Cell Walls in Aspergillus fumigatus from Solid-State NMR Spectroscopy | MDPI [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Insight into the Unique Substrate Binding Mechanism and Flavin Redox State of UDP-galactopyranose Mutase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Roles of the Aspergillus nidulans UDP-galactofuranose transporter, UgtA in hyphal morphogenesis, cell wall architecture, conidiation, and drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A single UDP-galactofuranose transporter is required for galactofuranosylation in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. sojo-u.ac.jp [sojo-u.ac.jp]

- 19. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors | CoLab [colab.ws]

- 25. Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Absence of Galactofuranose in Mammalian Cells: A Technical Guide for Scientific Professionals

Executive Summary

Galactofuranose (Galf), a five-membered ring isomer of galactose, is a crucial structural component for a vast array of pathogenic microorganisms, yet it is entirely absent in mammalian cells. This striking dichotomy in carbohydrate utilization presents a significant opportunity for the development of highly targeted antimicrobial therapies. This in-depth technical guide provides a comprehensive exploration of the molecular and genetic underpinnings of this absence in mammals. We will dissect the microbial biosynthetic pathway of Galf, focusing on the pivotal role of the enzyme UDP-galactopyranose mutase (UGM), an enzyme not found in mammals. Furthermore, this guide will detail established experimental methodologies for the study of Galf and its synthesis, and discuss the profound implications of its absence for host-pathogen interactions and the design of novel therapeutic agents.

Introduction: A Tale of Two Isomers and a Therapeutic Window

In the intricate landscape of glycobiology, the isomeric form of a monosaccharide can dictate its biological destiny. While the six-membered pyranose form of galactose (Galp) is a ubiquitous building block in mammalian glycoconjugates, its five-membered furanose counterpart, galactofuranose (Galf), is a hallmark of the microbial world.[1][2][3][4] This structural distinction is not trivial; Galf is an essential component of the cell walls and surface glycans of numerous pathogens, including bacteria like Mycobacterium tuberculosis, fungi such as Aspergillus fumigatus, and protozoan parasites like Leishmania and Trypanosoma species.[1][2][4][5] In these organisms, Galf-containing glycoconjugates are indispensable for viability, structural integrity, and virulence.[1][6][7]

The complete absence of Galf in mammals creates a powerful therapeutic window.[5][8] The enzymes responsible for Galf biosynthesis in microbes are, therefore, highly attractive targets for the development of novel antimicrobial drugs that would, in theory, exhibit high specificity and minimal off-target effects in the host.

The Microbial Monopoly on Galactofuranose Biosynthesis

The journey to incorporating Galf into microbial glycoconjugates begins with the universally available precursor, UDP-galactopyranose (UDP-Galp). The commitment step, the conversion of this six-membered ring sugar into its five-membered furanose form, is catalyzed by a single, remarkable enzyme: UDP-galactopyranose mutase (UGM) .[9]

UGM, a flavoenzyme, facilitates the isomerization of UDP-Galp to UDP-galactofuranose (UDP-Galf).[5][10] This is a critical control point; once UDP-Galf is formed, it serves as the activated donor for a suite of galactofuranosyltransferases (GalfTs) that polymerize Galf residues into complex glycans destined for the cell surface.[11][12]

Caption: Figure 2: A typical workflow for the discovery and characterization of UGM inhibitors.

Therapeutic Implications: Targeting a Microbial Achilles' Heel

The absence of UGM in mammals makes it an exceptionally promising target for the development of novel anti-infective agents. [9]Inhibitors of UGM would selectively disrupt the biosynthesis of essential cell wall components in pathogens, leading to cell death or attenuated virulence, with a low probability of toxicity to the human host. [13] Several classes of UGM inhibitors have been identified through various screening and design strategies. The ongoing challenge is to develop compounds with potent in vivo efficacy and favorable pharmacokinetic properties. The validation of UGM as a therapeutic target has been demonstrated by the observation that the potency of some UGM inhibitors correlates with their ability to block microbial growth. [13]

Conclusion and Future Directions

The absence of galactofuranose in mammalian cells is a clear-cut example of evolutionary divergence in metabolic pathways between host and pathogen. This provides a solid foundation for the rational design of novel antimicrobial drugs. A deep understanding of the structure, function, and mechanism of UDP-galactopyranose mutase is paramount to these efforts. Future research will likely focus on the discovery of more potent and specific UGM inhibitors, as well as exploring the potential of targeting other enzymes in the Galf biosynthetic pathway. The "missing sugar" in mammals may well hold the key to a new generation of life-saving anti-infective therapies.

References

- Tefsen, B., Ram, A. F., van Die, I., & Routier, F. H. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 456-469.

- Schmalhorst, P. S., Krappmann, S., Verveken, W., Rohde, M., Müller, M., Gleich, B., ... & Heesemann, J. (2008).

- Dykhuizen, E. C., May, J. F., Tongpen, J., & Kiessling, L. L. (2012). Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. Journal of the American Chemical Society, 134(28), 11581-11584.

- Tefsen, B., Grijpstra, J., van Die, I., & Routier, F. H. (2014). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 24(1), 12-23.

- Damasceno, F. S., de Souza, D. A., & Panepucci, R. A. (2014). The essential role of the β1, 3-glucan in cell wall organization and growth of several pathogenic fungi has been the basis for the development of the echinocandins.

- Veerapen, N., Yuan, Y., & Kita, H. (2012). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target.

- Katafuchi, Y., Oka, T., Ito, A., Mizuki, K., Kuroda, C., Goto, M., ... & Takegawa, K. (2019). Biosynthesis of β-(1→ 5)

- Pan, P., Jackson, M., & Kiessling, L. L. (2013). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & biomolecular chemistry, 11(44), 7701-7705.

- Valenciano, A. L., & Sobrado, P. (2017). Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay.

- Tefsen, B., Ram, A. F., van Die, I., & Routier, F. H. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 456-469.

- Kuroda, C., Tanaka, Y., Hagiwara, D., Miyazawa, K., Goto, M., & Oka, T. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology, 4, 1118606.

- Planas, A., & Tarbouriech, N. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International journal of molecular sciences, 21(10), 3465.

- Grigor’eva, A. A., Chizhov, A. O., Shashkov, A. S., & Usov, A. I. (2021). Selective Detection of Fungal and Bacterial Glycans with Galactofuranose (Galf) Residues by Surface-Enhanced Raman Scattering and Machine Learning Methods. International Journal of Molecular Sciences, 22(9), 4731.

-

UDP-galactopyranose mutase. (2020). In Proteopedia. Retrieved from [Link]

-

Why don't primates have galactose-alpha-1,3-galactose (alpha-gal), but other mammals do? (2018). In Biology Stack Exchange. Retrieved from [Link]

- Lowary, T. L. (2009). Chemistry and biology of galactofuranose-containing polysaccharides. ChemBioChem, 10(11), 1747-1758.

- Taylor, K. I. (2020). Methods for the Study of Galactofuranose in Mycobacteria. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT.

- Planas, A., & Tarbouriech, N. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International journal of molecular sciences, 21(10), 3465.

- de la Fuente, J. L., & Marín, M. (2021). Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure. ACS omega, 6(30), 19579-19590.

- van der Veen, S., & Parish, T. (2018). Conformational Control of UDP-Galactopyranose Mutase Inhibition. ACS infectious diseases, 4(11), 1596-1605.

- Sobrado, P., & Gerpe, M. (2016). Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens. Current topics in medicinal chemistry, 16(14), 1579-1588.

- Matsunaga, E., Higuchi, Y., Mori, K., Yairo, N., Oka, T., Shinozuka, S., ... & Fujimoto, Z. (2015). Identification and Characterization of a Novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces Species. PloS one, 10(9), e0137230.

- Oka, T., Katafuchi, Y., Fukuda, K., Ekino, K., Goto, M., & Nomura, Y. (2014). Determination of D-galactofuranose Content of Galactomannoproteins in Aspergillus nidulans. Bio-protocol, 4(17), e1223.

- Kuroda, C., Tanaka, Y., Hagiwara, D., Miyazawa, K., Goto, M., & Oka, T. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology, 4, 1118606.

-

UDP-galactopyranose mutase. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

- Oppenheimer, M., Valenciano, A. L., Kizjakina, K., Qi, J., & Sobrado, P. (2012). Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease. PloS one, 7(3), e32918.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]